2,3,3-Trichloro-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one
Description
The compound 2,3,3-Trichloro-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one (CAS: 260392-34-5) is a halogenated organic molecule featuring a piperazine ring linked to a 3-(trifluoromethyl)pyridin-2-yl group and a trichlorinated propenone moiety. Safety guidelines highlight its hazardous nature, including flammability, corrosivity, and toxicity to aquatic life, necessitating strict handling protocols .
Properties
IUPAC Name |
2,3,3-trichloro-1-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3F3N3O/c14-9(10(15)16)12(23)22-6-4-21(5-7-22)11-8(13(17,18)19)2-1-3-20-11/h1-3H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFDFCFKRSVBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)C(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3,3-Trichloro-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group and a piperazine moiety, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H11Cl3F3N3O
- Molecular Weight : 388.6 g/mol
- CAS Number : 260392-34-5
The presence of multiple chlorine and fluorine atoms contributes to its lipophilicity and may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, related pyridine derivatives have shown efficacy against various cancer cell lines, including colon carcinoma and leukemia. The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-15 | <10 | Apoptosis induction |
| Compound B | Jurkat | <5 | PI3K/Akt inhibition |
| 2,3,3-Trichloro... | HeLa | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar frameworks have demonstrated activity against Gram-positive and Gram-negative bacteria. The trifluoromethyl group is believed to enhance membrane permeability, leading to increased antibacterial effects .
Table 2: Antimicrobial Efficacy
| Compound | Bacteria Type | MIC (µg/mL) |
|---|---|---|
| Compound C | Gram-positive | 31.25 |
| Compound D | Gram-negative | TBD |
Neuropharmacological Effects
Research indicates that derivatives of this compound may exhibit neuropharmacological activities. For instance, piperazine-containing compounds have been associated with anticonvulsant effects in animal models . The structure's ability to interact with neurotransmitter systems could provide insights into its potential as a therapeutic agent for neurological disorders.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluating a closely related compound demonstrated significant growth inhibition in the HCT-15 colon cancer cell line with an IC50 value of less than 10 µM. The study suggested that the compound induces apoptosis via mitochondrial pathways.
- Antimicrobial Evaluation : In a recent investigation, a series of trifluoromethyl-pyridine derivatives were tested against various bacterial strains. One derivative showed promising results with an MIC of 31.25 µg/mL against Staphylococcus aureus.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The compound’s key structural elements include:
- Piperazine core : Facilitates hydrogen bonding and molecular recognition.
- Trifluoromethylpyridine moiety : Enhances lipophilicity and metabolic stability.
Table 1: Structural Comparison with Analogous Compounds
Key Differences and Implications
In contrast, sulfonamide- or carboxamide-containing analogs () exhibit lower electrophilicity, favoring non-covalent interactions.
Lipophilicity and Bioavailability :
- The trifluoromethyl group (-CF₃) in both the target compound and analogs enhances membrane permeability, a trait critical for agrochemicals targeting pests .
- Piperazine derivatives with aliphatic chlorine () may display reduced blood-brain barrier penetration compared to aromatic halogenated compounds.
Safety Profiles :
- The target compound’s flammability and aquatic toxicity surpass those of triazolo-pyridine derivatives (), which are primarily handled as impurities in drug synthesis .
- Patent compounds () with trifluoromethyl groups, such as sarolaner or lotilaner, are commercial pesticides with established safety protocols, suggesting the target compound may require similar regulatory scrutiny .
Q & A
Q. What synthetic methodologies are optimal for preparing 2,3,3-Trichloro-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one?
Methodological Answer: The compound can be synthesized via a coupling reaction between a piperazine intermediate and a trichloropropenone derivative. Key steps include:
- Reagents : Use HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents to facilitate amide bond formation .
- Solvents : Anhydrous DMF (dimethylformamide) under nitrogen atmosphere to prevent moisture interference.
- Workup : Acidic treatment (e.g., 1M HCl) to isolate the product as a hydrochloride salt, followed by recrystallization .
Q. Table 1: Representative Synthesis Conditions
| Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| HOBt, TBTU, NEt₃ | DMF | RT → 50°C | 52–60% |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the trifluoromethylpyridine (δ ~8.5–9.0 ppm for pyridine protons) and piperazine moieties .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography : Resolve crystal packing using SHELX software for bond-length analysis and hydrogen-bonding networks .
Q. Table 2: Key Characterization Techniques
| Technique | Parameter Analyzed | Reference |
|---|---|---|
| NMR | Functional group confirmation | |
| X-ray (SHELX) | Crystal structure | |
| HPLC | Purity (>95%) |
Q. What stability considerations are critical for handling this compound?
Methodological Answer:
- Thermal Stability : Monitor melting points (mp) via DSC (differential scanning calorimetry); analogs with trifluoromethylpyridine groups exhibit mp >120°C .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Solubility : Optimize solvent systems (e.g., DMSO for biological assays, chloroform for crystallography) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties relevant to this compound’s reactivity?
Methodological Answer:
Q. Table 3: DFT Parameters
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d) | Electron density mapping |
Q. What experimental designs are suitable for studying environmental fate or biodegradation pathways?
Methodological Answer:
- Longitudinal Studies : Use randomized block designs with split-split plots to evaluate abiotic/biotic degradation across seasons .
- Analytical Techniques :
- LC-MS/MS to track metabolites.
- Ecotoxicity assays (e.g., Daphnia magna) for ecological risk assessment .
Q. How do hydrogen-bonding patterns influence crystal engineering and material design?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Reproducibility : Standardize assays (e.g., IC₅₀ measurements) with positive controls (e.g., kinase inhibitors) .
- Meta-Analysis : Cross-reference data from multiple techniques (e.g., SPR, enzymatic assays) to validate target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
